Quantified DC50 Shift of 44- to 176-Fold in BRD4 PROTACs When Linker Length Is Altered from Short PEG to Extended PEG Configurations
In a systematic structure-activity relationship study of von Hippel-Lindau (VHL)-recruiting BRD4 PROTACs, increasing the PEG linker length from a short 2-unit PEG spacer to a longer PEG configuration (comparable in span to PEG20) reduced the DC50 (half-maximal degradation concentration) from >10 μM to 57 nM against BRD4 in cellular assays, representing an improvement in degradation potency of approximately 176-fold [1]. A separate study on cereblon-recruiting PROTACs targeting the same BRD4 protein demonstrated that extending the linker from a PEG4 to a PEG8 configuration decreased the DC50 from 415 nM to 9.4 nM, a 44-fold improvement, underscoring that linker length is a primary determinant of degradation efficiency rather than a passive structural feature [2]. While these studies did not directly employ Fmoc-N-amido-PEG20-acid as the linker building block, the PEG spacer lengths evaluated (PEG4, PEG8) represent the shorter homologs from which Fmoc-N-amido-PEG20-acid is differentiated by its substantially extended PEG20 chain (approximately 80-100 atoms), placing it within the empirically validated optimal linker length range for many PROTAC targets. [1] [2]
| Evidence Dimension | BRD4 degradation potency (DC50) as a function of PEG linker length |
|---|---|
| Target Compound Data | PEG20 configuration (inferred class placement): PEG20 spacer approximates 80-100 atom length, positioned within optimal linker length range empirically associated with nanomolar DC50 values in PROTAC studies |
| Comparator Or Baseline | Shorter PEG configurations: PEG2 (>10 μM DC50) and PEG4 (415 nM DC50) |
| Quantified Difference | PEG2 → longer PEG: ~176-fold potency improvement (>10 μM to 57 nM); PEG4 → PEG8: 44-fold potency improvement (415 nM to 9.4 nM) |
| Conditions | Cellular degradation assays in human cancer cell lines; VHL-recruiting BRD4 PROTACs [1]; cereblon-recruiting BRD4 PROTACs in HEK293T cells [2] |
Why This Matters
This quantitative relationship between PEG linker length and degradation potency informs linker selection: Fmoc-N-amido-PEG20-acid provides the extended conformational reach required to bridge E3 ligase and target protein binding interfaces that shorter PEGn-acid homologs cannot effectively span.
- [1] Zoppi, V., Hughes, S. J., Maniaci, C., Testa, A., Gmaschitz, T., Wieshofer, C., ... & Ciulli, A. (2019). Iterative design and optimization of VHL-recruiting BRD4 PROTACs. Journal of Medicinal Chemistry, 62(2), 699-726. View Source
- [2] Nowak, R. P., DeAngelo, S. L., Buckley, D., He, Z., Donovan, K. A., An, J., ... & Fischer, E. S. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation. Nature Chemical Biology, 14(7), 706-714. View Source
